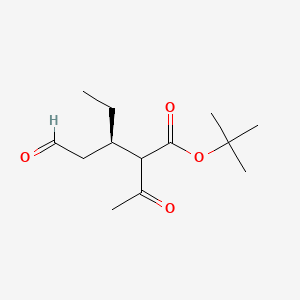

tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-ブチル (3R)-2-アセチル-3-エチル-5-オキソペンタノエートは、エステル類に属する有機化合物です。エステル類は、様々な化学反応で広く用いられており、医薬品、化学薬品、工業分野において重要な用途を有しています。この化合物は、立体障害と安定性で知られるtert-ブチル基の存在を特徴としています。

準備方法

合成経路と反応条件: tert-ブチル (3R)-2-アセチル-3-エチル-5-オキソペンタノエートを含むtert-ブチルエステルの合成は、様々な方法によって達成できます。一般的なアプローチの1つは、触媒の存在下、tert-ブタノールを対応する酸または酸誘導体と反応させることです。 例えば、無水硫酸マグネシウムと三フッ化ホウ素ジエチルエーテルを添加試薬として用いた、アミノ酸とtert-ブタノールからのtert-ブチルエステルの調製が報告されています . 別の方法は、従来のバッチプロセスと比較してより効率的で持続可能なアプローチを提供する、フローマイクロリアクターシステムの使用です .

工業的生産方法: 工業的設定では、tert-ブチルエステルの生産は、多くの場合、フローマイクロリアクターシステムを用いた大規模反応によって行われます。これらのシステムは、反応条件をより適切に制御することができ、より高い収率と廃棄物の削減につながります。 金属フリー条件下でのtert-ブチルヒドロペルオキシドの使用も、tert-ブチルエステルの合成のために検討されてきました .

化学反応の分析

反応の種類: tert-ブチル (3R)-2-アセチル-3-エチル-5-オキソペンタノエートは、酸化、還元、置換などの様々な化学反応を起こします。tert-ブチル基は、その安定性で知られており、化合物の反応性に影響を与えます。

一般的な試薬と条件: tert-ブチルエステルの反応で一般的に使用される試薬には、tert-ブチルヒドロペルオキシドなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応は、通常、目的の生成物の生成を確実にするため、制御された条件下で行われます。

生成される主要な生成物: tert-ブチル (3R)-2-アセチル-3-エチル-5-オキソペンタノエートの反応から生成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。例えば、酸化反応では、対応するケトンまたはアルデヒドが得られる場合があり、還元反応ではアルコールが生成される場合があります。

科学研究への応用

tert-ブチル (3R)-2-アセチル-3-エチル-5-オキソペンタノエートは、科学研究においていくつかの用途があります。これは、医薬品の製造に不可欠なキラル中間体の合成に使用されます。 この化合物の安定性と反応性は、有機合成と生物触媒において貴重なツールとなっています . さらに、ロバスタチンなどの脂質低下薬の開発にも応用があり、重要な中間体として役立っています .

科学的研究の応用

tert-Butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate has several applications in scientific research. It is used in the synthesis of chiral intermediates, which are essential in the production of pharmaceuticals. The compound’s stability and reactivity make it a valuable tool in organic synthesis and biocatalysis . Additionally, it has applications in the development of lipid-lowering drugs, such as rosuvastatin, where it serves as a key intermediate .

作用機序

tert-ブチル (3R)-2-アセチル-3-エチル-5-オキソペンタノエートの作用機序は、特定の分子標的と経路との相互作用を含みます。tert-ブチル基は立体障害を提供し、これは化合物の反応性と酵素や他の生体分子との相互作用に影響を与える可能性があります。 正確な分子標的と経路は、化合物を使用する特定の用途と状況によって異なります .

類似の化合物との比較

類似の化合物: tert-ブチル (3R)-2-アセチル-3-エチル-5-オキソペンタノエートに類似した化合物には、他のtert-ブチルエステルや誘導体があります。 例としては、tert-ブチル (3R,5S)-6-クロロ-3,5-ジヒドロキシヘキサノエートやtert-ブチル (3R)-2-アセチル-3-エチル-5-オキソペンタノエートがあります .

ユニーク性: tert-ブチル (3R)-2-アセチル-3-エチル-5-オキソペンタノエートのユニークさは、その特定の構造とtert-ブチル基の存在にあります。この基は立体障害を提供し、化合物の反応性と安定性に影響を与える可能性があります。さらに、この化合物のキラル中心は、キラル中間体や医薬品の合成における重要性に貢献しています。

類似化合物との比較

Similar Compounds: Similar compounds to tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate include other tert-butyl esters and derivatives. Examples include tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate and this compound .

Uniqueness: The uniqueness of this compound lies in its specific structure and the presence of the tert-butyl group. This group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the compound’s chiral centers contribute to its importance in the synthesis of chiral intermediates and pharmaceuticals.

特性

CAS番号 |

921199-63-5 |

|---|---|

分子式 |

C13H22O4 |

分子量 |

242.31 g/mol |

IUPAC名 |

tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate |

InChI |

InChI=1S/C13H22O4/c1-6-10(7-8-14)11(9(2)15)12(16)17-13(3,4)5/h8,10-11H,6-7H2,1-5H3/t10-,11?/m1/s1 |

InChIキー |

BCPBXZRLMREMJJ-NFJWQWPMSA-N |

異性体SMILES |

CC[C@H](CC=O)C(C(=O)C)C(=O)OC(C)(C)C |

正規SMILES |

CCC(CC=O)C(C(=O)C)C(=O)OC(C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)

![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)

![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)

![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)

![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)

![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)

![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)

![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)